1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one
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Overview
Description
1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H8Cl2OS It is a member of the aryl sulfanyl ketones family and is characterized by the presence of a dichlorophenyl group attached to a sulfanyl-propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorothiophenol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,5-dichlorothiophenol and 2-bromoacetone.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: Amines, thiols, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research into its potential as a pharmacophore for developing new therapeutic agents, particularly in the treatment of diseases where sulfanyl ketones show activity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl and carbonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)sulfanyl]propan-2-one
- 1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one
- 1-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one
Uniqueness
1-[(3,5-Dichlorophenyl)sulfanyl]propan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. The dichlorophenyl group provides a distinct electronic environment that can affect the compound’s chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H8Cl2OS |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 |
InChI Key |
GUAFVMPDQAGULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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